N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride
Description
Properties
IUPAC Name |
N-piperidin-4-ylpyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQWLUWWMVCOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599444 | |
| Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950649-10-2 | |
| Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Reaction
The primary synthetic approach involves the nucleophilic substitution of a pyrimidine derivative with a piperidine derivative. This method typically uses a 2-chloropyrimidine or 2-halopyrimidine as the electrophilic substrate, which reacts with piperidin-4-amine under basic conditions to form the target compound.
- Reaction Conditions: The reaction is generally carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C).
- Base Catalysts: Common bases include sodium hydride, potassium carbonate, or triethylamine to deprotonate the amine and facilitate nucleophilic attack.
- Yields: Optimized conditions yield the product in moderate to high yields (typically 60–85%) depending on the substituents on the pyrimidine ring and reaction time.
This method is scalable for industrial production and can be adapted to continuous flow reactors to improve efficiency and reproducibility.
Multi-Step Organic Synthesis
In some protocols, the synthesis involves multi-step reactions starting from substituted pyrimidines and protected piperidine derivatives:
- Step 1: Preparation of a pyrimidin-2-yl intermediate, often a nitro or halogenated derivative.
- Step 2: Coupling with piperidin-4-amine or its derivatives under nucleophilic substitution conditions.
- Step 3: Deprotection and purification to yield this compound.
This approach allows for the introduction of various functional groups to modify biological activity and optimize pharmacological profiles.
One-Pot Curtius Rearrangement (Alternative Route)
A patented method involves a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA), triethylamine, and solvents like toluene or t-butanol. This method generates an isocyanate intermediate that, upon acid hydrolysis, yields the amine product.
- Advantages: This method offers higher purity and fewer impurities compared to multi-step synthesis.
- Yield: Approximately 60% isolated yield with reduced phosphorous salt contamination.
- Application: Useful for complex derivatives related to N-(Piperidin-4-yl)pyrimidin-2-amine.
Preparation of Hydrochloride Salt
The free base N-(Piperidin-4-yl)pyrimidin-2-amine is typically converted to its hydrochloride salt to enhance stability, solubility, and handling:
- Method: The free amine is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate), and gaseous hydrogen chloride or hydrochloric acid in ether is bubbled or added dropwise.
- Isolation: The hydrochloride salt precipitates out and is collected by filtration, followed by drying under vacuum.
- Purity: This salt form is preferred for pharmaceutical formulations due to its crystalline nature and improved shelf-life.
Formulation and Solubility Considerations
For in vivo and in vitro applications, this compound requires careful formulation:
- Stock Solutions: Prepared in DMSO as a master stock, then diluted with co-solvents such as PEG300, Tween 80, or corn oil to achieve clear solutions suitable for biological assays.
- Solubility Optimization: The stepwise addition of solvents with physical aids (vortexing, ultrasound, or mild heating) ensures complete dissolution and homogeneity.
| Preparation Scale | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 5.61 | 28.05 | 56.11 |
| 5 mM Solution Volume (mL) | 1.12 | 5.61 | 11.22 |
| 10 mM Solution Volume (mL) | 0.56 | 2.81 | 5.61 |
Table 1: Volumes required to prepare stock solutions of N-(Piperidin-4-yl)pyrimidin-2-amine at various concentrations.
Research Findings on Preparation Efficiency and Purity
- Studies indicate that the nucleophilic substitution method under basic conditions leads to high purity products suitable for pharmaceutical use.
- The one-pot Curtius rearrangement provides a cleaner synthetic route with fewer by-products, beneficial for complex derivatives.
- Industrial synthesis benefits from continuous flow reaction setups, improving scalability and reproducibility.
- The hydrochloride salt form enhances solubility and stability, critical for biological testing and drug formulation.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Antiviral Activity
N-(Piperidin-4-yl)pyrimidin-2-amine derivatives have been investigated for their potential as antiviral agents, particularly against HIV. A study demonstrated that certain derivatives exhibited significant activity against wild-type HIV-1, with effective concentrations in the nanomolar range. The mechanism involves allosteric inhibition of reverse transcriptase, which is crucial for HIV replication .
Anticancer Properties
Research has highlighted the anticancer potential of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride. In vitro studies showed that it inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values significantly lower than those of established chemotherapeutics like 5-Fluorouracil.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| MCF-7 | 0.87 - 12.91 | 5-Fluorouracil | 15 - 30 |
| MDA-MB-231 | 1.75 - 9.46 | 5-Fluorouracil | 15 - 30 |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is critical in conditions like acute lung injury and acute respiratory distress syndrome (ARDS). By inhibiting the expression of inflammatory cytokines such as IL-6 and IL-8 in human bronchial epithelial cells, it demonstrates potential therapeutic effects in managing inflammatory diseases .
Structure-Activity Relationship Studies
Recent studies have focused on optimizing the structure of N-(Piperidin-4-yl)pyrimidin-2-amine to enhance its biological activity. Variations in substituents on the piperidine ring have been shown to affect potency and selectivity against various molecular targets, making it a candidate for further drug development .
Synthesis and Chemical Intermediates
In industrial chemistry, N-(Piperidin-4-yl)pyrimidin-2-amine serves as an intermediate in the synthesis of more complex fluorinated compounds used in pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical modifications that can yield new compounds with desirable properties .
Material Science
The compound is also being explored for its potential applications in creating advanced materials due to its unique chemical properties. Its ability to form stable complexes with metal ions may lead to applications in catalysis and material design .
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride with structurally related compounds, focusing on molecular features, physicochemical properties, and pharmacological relevance.
Positional Isomers: Piperidin-3-yl vs. Piperidin-4-yl Derivatives
- N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride (CAS: 1185312-44-0) shares the same molecular formula (C₉H₁₅ClN₄ ) and weight (214.7 g·mol⁻¹ ) as the target compound but differs in the position of the piperidine nitrogen (3-yl vs. 4-yl) .
- Impact : Positional isomerism can alter binding affinity to biological targets. For example, piperidin-4-yl derivatives often exhibit enhanced interactions with enzyme active sites due to spatial orientation .
- Similarity Score : 0.80 (indicating high structural overlap but distinct pharmacodynamic profiles) .
Heterocycle Variations: Pyrimidine vs. Pyridine Derivatives
- 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride (CAS: 1197941-02-8) replaces the pyrimidine ring with a pyridine moiety and introduces a chlorine substituent. It has a molecular weight of 272.14 g·mol⁻¹ and exists as a dihydrochloride salt . The dihydrochloride form may improve bioavailability in acidic environments .
Substituent Modifications
- N-(1-Benzylpiperidin-4-yl)-4-(2,4-dimethoxyphenyl)pyrimidin-2-amine hydrochloride (CAS: N/A) incorporates a benzyl group on the piperidine nitrogen and a dimethoxyphenyl substituent on the pyrimidine ring. Its molecular weight is 440.97 g·mol⁻¹ , and it exhibits a melting point of 243–244°C .
- 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride (CAS: N/A) features methoxy and methylthio groups on the pyrimidine ring. These electron-donating groups could modulate electronic properties and metabolic stability .
Salt Form Comparisons
- 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS: 1179369-48-2) exists as a dihydrochloride salt with two chloride ions. This increases acidity and water solubility compared to the mono-hydrochloride form of the target compound .
Tabulated Comparison of Key Compounds
Research Findings and Pharmacological Relevance
- Antimalarial Activity : Pyrimidine-piperidine hybrids, including the target compound, have shown fast-killing properties against Plasmodium falciparum due to their ability to disrupt parasitic kinases .
- Kinase Inhibition : The piperidin-4-yl moiety is a common pharmacophore in kinase inhibitors, enabling interactions with ATP-binding pockets .
- Solubility and Bioavailability : Hydrochloride salts generally enhance solubility, but dihydrochloride derivatives (e.g., CAS 1179369-48-2) may require pH-adjusted formulations for optimal absorption .
Biological Activity
N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a piperidine ring attached to a pyrimidine structure, which enhances its solubility and biological activity. The compound's unique structural attributes allow it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key enzymes involved in cancer cell proliferation, thereby reducing tumor growth.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes linked to cancer pathways, which is crucial for its potential anti-cancer applications.
- Modulation of Signaling Pathways : It affects various biochemical pathways by altering the activity of specific molecular targets .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Activity : It has been shown to inhibit cancer cell proliferation in vitro, suggesting potential use as an anticancer agent.
- Antiviral Properties : The compound has demonstrated significant activity against HIV, with EC50 values in the nanomolar range, outperforming some existing treatments .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, making it relevant in the treatment of inflammatory diseases.
Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| 4-Amino-2-(trifluoromethyl)pyridine | Pyridine derivative | Antiviral |
| Piperine | Piperidine derivative | Anti-inflammatory |
This compound is distinct due to its combination of piperidine and pyrimidine moieties, which confers unique chemical and biological properties compared to similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antitumor Studies : In vitro assays showed that this compound effectively inhibited the growth of various cancer cell lines, demonstrating its potential as an anticancer drug .
- HIV Inhibition : A series of piperidinyl-pyrimidine derivatives were evaluated for their ability to inhibit HIV replication. This compound exhibited significant antiviral activity with low cytotoxicity .
- Mechanistic Insights : Studies revealed that the compound interacts with specific sites on target proteins, leading to alterations in their functional state and downstream signaling pathways.
Q & A
Q. What are the recommended methodologies for synthesizing N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride with high purity?
Answer:
- Mannich Reaction Optimization : Use a modified Mannich reaction with pyrimidine derivatives and piperidin-4-amine precursors. Phenethylamine hydrochloride (as a model amine) can guide reaction conditions, such as temperature (80–100°C) and solvent selection (e.g., ethanol or DMF) .
- Purification : Employ column chromatography with silica gel (eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
- Key Validation : Confirm molecular identity using - and -NMR, comparing shifts to structurally related compounds like N-(4-Fluorophenyl)-5,6-dimethylpyrimidin-2-amine hydrochloride .
Q. How can the crystalline structure of this compound be resolved, and which software tools are essential?
Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with a synchrotron source for high-resolution data (resolution ≤ 0.8 Å).
- Structure Solution : Apply direct methods in SHELXT (for initial phase estimation) and refine via SHELXL to model hydrogen bonding and chloride ion placement .
- Validation : Cross-check with PLATON to detect twinning or disorder. Compare bond lengths/angles to similar compounds, such as 4-(Piperidin-4-yl)pyridine dihydrochloride .
- Visualization : Use ORTEP-3 to generate publication-quality thermal ellipsoid plots, emphasizing piperidine-pyrimidine dihedral angles .
Advanced Research Questions
Q. How do structural discrepancies in this compound impact pharmacological activity, and how can they be resolved?
Answer:
- Issue : Contradictions in protonation states (amine vs. pyrimidine nitrogen) may alter receptor binding.
- Resolution : Perform pH-dependent -NMR (in DO/DCl) to identify dominant protonation sites. Compare to Revaprazan Hydrochloride, where the pyrimidine nitrogen remains non-protonated under physiological conditions .
- Pharmacological Assays : Use radioligand binding assays (e.g., for histamine or serotonin receptors) to correlate structural data with activity. Cross-reference with 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride binding studies .
Q. What strategies address conflicting cytotoxicity data for this compound in different cell lines?
Answer:
Q. How can researchers validate the stability of this compound under varying storage conditions?
Answer:
- Stability Protocols :
- Degradation Analysis : Employ forced degradation studies (acid/base hydrolysis, UV exposure) followed by HPLC-MS to identify breakdown products like free piperidine or pyrimidine fragments .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
